
2-(3-((1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridazin-3-yl)methyl)-5-fluoro-2-methyl-1H-indol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of the indole ring system from commercially available anilines . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors, which offer higher yields and better control over reaction conditions compared to traditional batch processes . This method is also more environmentally friendly as it reduces the need for chromatography and isolation steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, regulate the expression of genes involved in cell growth, and modulate signaling pathways that control various cellular functions . These interactions are crucial for its biological activity and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
2,4-Dichlorophenoxyacetic acid: A synthetic analog of indole-3-acetic acid used as a herbicide.
5-Hydroxyindole-3-acetic acid: A metabolite of serotonin with roles in neurotransmission.
Uniqueness: 1H-Indole-1-acetic acid, 3-[[1-[(2,4-difluorophenyl)Methyl]-1,6-dihydro-6-oxo-3-pyridazinyl]Methyl]-5-fluoro-2-Methyl- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse biological activities. This complexity makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C23H18F3N3O3 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
2-[3-[[1-[(2,4-difluorophenyl)methyl]-6-oxopyridazin-3-yl]methyl]-5-fluoro-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C23H18F3N3O3/c1-13-18(19-8-15(24)4-6-21(19)28(13)12-23(31)32)10-17-5-7-22(30)29(27-17)11-14-2-3-16(25)9-20(14)26/h2-9H,10-12H2,1H3,(H,31,32) |
InChI-Schlüssel |
ZTPOWDSDKMQVBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NN(C(=O)C=C3)CC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


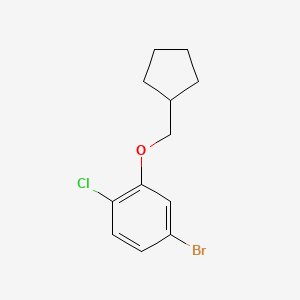
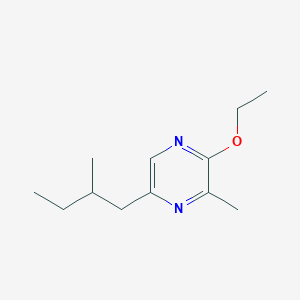
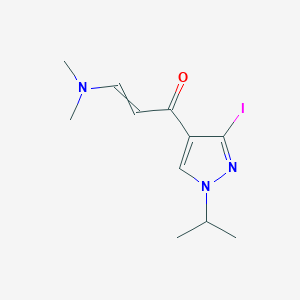
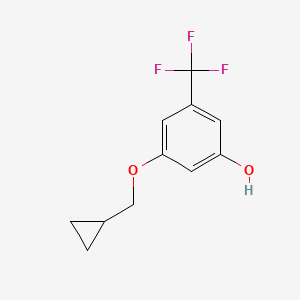
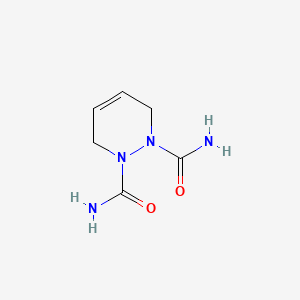
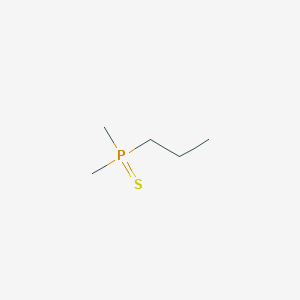
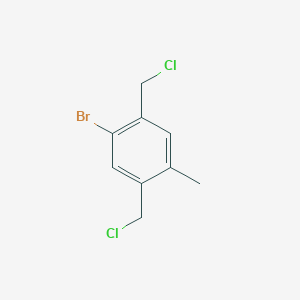

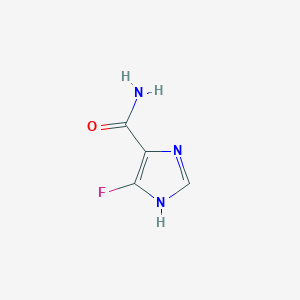

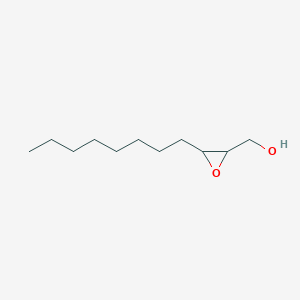
![5-Chloro-3-[(5-chloro-1,2,4-thiadiazol-3-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B13988831.png)
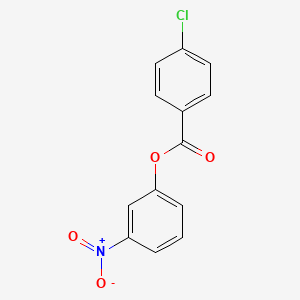
![N-[(2-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B13988835.png)
